Cas no 2171770-28-6 (10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane)

10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
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- 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane
- EN300-1639729
- 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
- 2171770-28-6
-
- インチ: 1S/C11H21NO2/c1-4-9-11(13-6-5-12-9)7-10(2,3)14-8-11/h9,12H,4-8H2,1-3H3
- InChIKey: ACJFNHICWHLFKH-UHFFFAOYSA-N
- ほほえんだ: O1CC2(C(CC)NCCO2)CC1(C)C
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 30.5Ų
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639729-1.0g |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1639729-50mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1639729-500mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 500mg |
$891.0 | 2023-09-22 | ||
Enamine | EN300-1639729-2500mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1639729-100mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1639729-0.05g |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1639729-0.5g |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1639729-5000mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1639729-10.0g |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1639729-1000mg |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171770-28-6 | 1000mg |
$928.0 | 2023-09-22 |
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decane 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報
Research Briefing on 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 2171770-28-6)
The compound 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 2171770-28-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing provides an overview of the latest research developments surrounding this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the spirocyclic structure of 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane as a promising scaffold for the development of novel bioactive molecules. The compound's rigid spirocyclic core and heteroatom-rich framework make it an attractive candidate for modulating protein-protein interactions and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent kinase inhibitors, showing particular promise in targeting cancer-related pathways.
In terms of synthetic approaches, researchers have developed several efficient routes to access 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane. A notable advancement came from a team at MIT who reported a one-pot cascade reaction that significantly improved the yield (up to 78%) while reducing the number of synthetic steps. This methodological breakthrough, published in Organic Letters, has important implications for scaling up production for preclinical studies.
Pharmacological investigations have revealed interesting properties of derivatives based on this core structure. A 2024 study in ACS Chemical Biology demonstrated that modified versions of 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane exhibit selective binding to G-protein coupled receptors (GPCRs) involved in neurological disorders. The compounds showed improved blood-brain barrier penetration compared to existing therapeutics, suggesting potential applications in treating neurodegenerative diseases.
The compound's stability profile has also been extensively studied. Research published in Molecular Pharmaceutics (2023) investigated its metabolic pathways using advanced LC-MS techniques, revealing favorable pharmacokinetic properties with a half-life suitable for once-daily dosing regimens. These findings support its development as a potential drug candidate or pharmacophore for further optimization.
Looking forward, several pharmaceutical companies have included 10-ethyl-3,3-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane derivatives in their discovery pipelines. Its versatility as a building block for diverse therapeutic areas—from oncology to CNS disorders—positions it as a valuable asset in medicinal chemistry. Ongoing research is focusing on structure-activity relationship studies to further optimize its biological profile while maintaining synthetic accessibility.
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